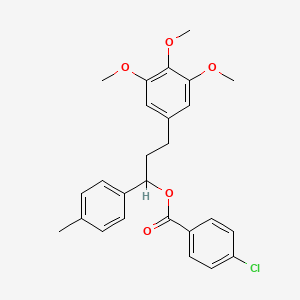

1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl 4-chlorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl 4-chlorobenzenecarboxylate, commonly known as '4-MMC', is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, beyond its recreational use, 4-MMC has also found applications in scientific research as a tool to study various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Material Applications

Research has delved into the synthesis and characterization of novel materials, such as copolymers containing azobenzene moieties and polythiophenes, which show promise in various applications due to their thermal, optical, and electrochemical properties. For instance, new copolymers of thiophenes containing azobenzene units in the side chain demonstrated significant solvatochromic behavior and varied thermal stability, indicating their potential in material science and engineering (Tapia et al., 2010).

Pharmacological Activities

On the pharmacological front, aromatic analogues of retinoic acid, which share structural similarities with the target compound, have been synthesized as potential chemopreventive agents for epithelial cancer and skin diseases. These compounds, upon modification of the phenyl ring with various groups, demonstrated activity in reversing keratinization and inhibiting ornithine decarboxylase induction, highlighting their therapeutic potential (Dawson et al., 1983).

Organic Synthesis and Chemical Reactions

Research in organic synthesis has explored the reactivity of components related to the target compound, leading to novel synthetic routes and products. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate provided new pathways to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of these methods in synthesizing complex organic molecules (Corral & Lissavetzky, 1984).

properties

IUPAC Name |

[1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClO5/c1-17-5-8-19(9-6-17)22(32-26(28)20-10-12-21(27)13-11-20)14-7-18-15-23(29-2)25(31-4)24(16-18)30-3/h5-6,8-13,15-16,22H,7,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGGBESLEJORRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCC2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl 4-chlorobenzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)

![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)

![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)

![2-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B2973448.png)

![[1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2973451.png)